3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)QUINOLIN-4-AMINE
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Overview
Description
3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)QUINOLIN-4-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with an ethylbenzenesulfonyl group and a fluorophenyl group, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethylbenzenesulfonyl Group: This step involves sulfonylation, where the quinoline derivative reacts with ethylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where the sulfonylated quinoline reacts with a fluorophenyl amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or aminated quinoline derivatives.
Scientific Research Applications
3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)QUINOLIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)QUINOLIN-4-AMINE involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors involved in disease pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting cellular processes in cancer cells. Additionally, the sulfonyl and fluorophenyl groups enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-METHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)QUINOLIN-4-AMINE
- 3-(4-ETHYLBENZENESULFONYL)-N-(4-CHLOROPHENYL)QUINOLIN-4-AMINE
- 3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)ISOQUINOLIN-4-AMINE
Uniqueness
3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)QUINOLIN-4-AMINE stands out due to the specific combination of its substituents, which confer unique chemical and biological properties. The ethylbenzenesulfonyl group enhances its solubility and reactivity, while the fluorophenyl group increases its binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-(4-fluorophenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-2-16-7-13-19(14-8-16)29(27,28)22-15-25-21-6-4-3-5-20(21)23(22)26-18-11-9-17(24)10-12-18/h3-15H,2H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJXHYOTVUFSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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